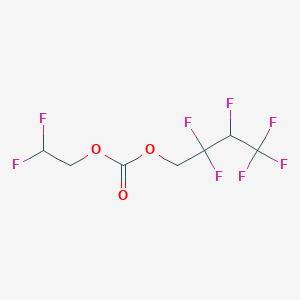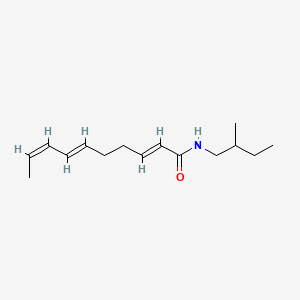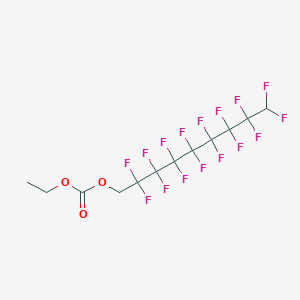
Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate is a complex organic compound that features a quinoline and pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting with a suitable precursor, the quinoline ring can be synthesized through a series of cyclization reactions.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized separately and then functionalized with methoxy groups.
Coupling Reaction: The quinoline and pyridine moieties are then coupled through an appropriate linker, such as an ester bond, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the quinoline or pyridine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activity.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific biological pathways.
Industry
Material Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline and pyridine moieties could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(5-((7-ethoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate: Lacks the methoxy group on the quinoline ring.
Methyl 2-(5-((6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate: Lacks the ethoxy group on the quinoline ring.
Uniqueness
Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate is unique due to the presence of both ethoxy and methoxy groups on the quinoline ring, which may enhance its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C21H22N2O6 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
methyl 2-[5-(7-ethoxy-6-methoxyquinolin-4-yl)oxy-3-methoxypyridin-2-yl]acetate |
InChI |
InChI=1S/C21H22N2O6/c1-5-28-20-10-15-14(9-19(20)26-3)17(6-7-22-15)29-13-8-18(25-2)16(23-12-13)11-21(24)27-4/h6-10,12H,5,11H2,1-4H3 |
InChI-Schlüssel |
WIKFPLHUSLAYQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=NC=CC(=C2C=C1OC)OC3=CC(=C(N=C3)CC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


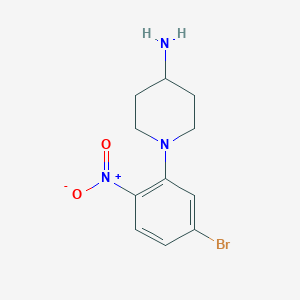

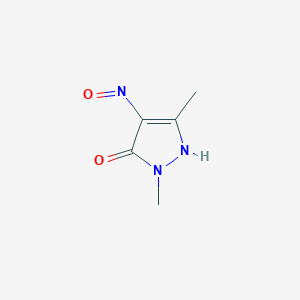
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)

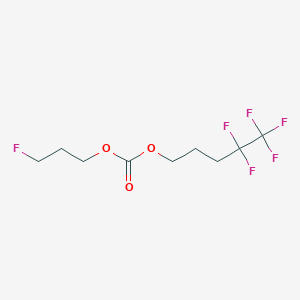

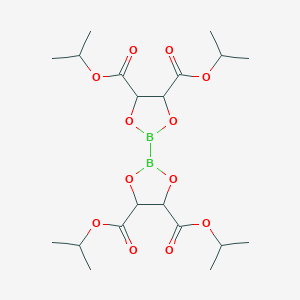
![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)

